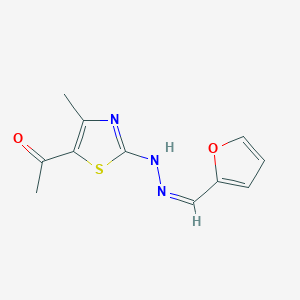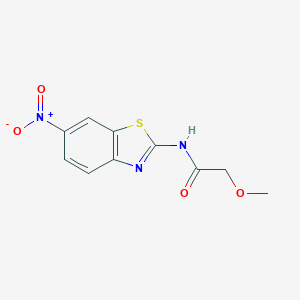
(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is a compound that has been widely studied for its potential applications in scientific research. This compound is also known as FMT, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone are varied and complex. This compound has been shown to have anti-inflammatory and antioxidant effects, which may make it useful in the treatment of various inflammatory conditions and diseases. Additionally, this compound has been shown to have antitumor effects, which make it a promising candidate for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone in lab experiments is that it has a range of biological activities that make it useful for studying a variety of different biological processes. However, one of the limitations of using this compound is that it is relatively complex to synthesize, which may make it more difficult to use in large-scale experiments.
Direcciones Futuras
There are a number of potential future directions for research on (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone. One area of research that is particularly promising is the study of this compound's potential applications in cancer research. Additionally, this compound may be useful for studying the mechanisms of various biological processes, including inflammation and oxidative stress. Finally, future research may focus on developing more efficient methods for synthesizing this compound, which could make it more accessible for use in large-scale experiments.
Métodos De Síntesis
The synthesis of (Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone involves a multi-step process that starts with the reaction of furan-2-carbaldehyde with thiosemicarbazide. This reaction produces a thiosemicarbazone, which is then reacted with methyl iodide to produce the desired compound.
Aplicaciones Científicas De Investigación
(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone has been studied for its potential applications in a range of scientific research areas, including cancer research, infectious disease research, and neuroscience research. This compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Propiedades
Nombre del producto |
(Z)-1-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)ethanone |
|---|---|
Fórmula molecular |
C11H11N3O2S |
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
1-[2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C11H11N3O2S/c1-7-10(8(2)15)17-11(13-7)14-12-6-9-4-3-5-16-9/h3-6H,1-2H3,(H,13,14)/b12-6- |
Clave InChI |
GDNQDFONCRMUQF-SDQBBNPISA-N |
SMILES isomérico |
CC1=C(SC(=N1)N/N=C\C2=CC=CO2)C(=O)C |
SMILES |
CC1=C(SC(=N1)NN=CC2=CC=CO2)C(=O)C |
SMILES canónico |
CC1=C(SC(=N1)NN=CC2=CC=CO2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)



![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)



![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)
![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)